Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside ring using acetyl groups. This is followed by the introduction of the allyl group at the 2-O position. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to handle the multiple steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the acetyl protecting groups, revealing the free hydroxyl groups.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to remove acetyl groups.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the allyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce the deprotected mannopyranoside.
Scientific Research Applications
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties, such as biodegradable polymers.
Mechanism of Action
The mechanism of action of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetyl groups can be hydrolyzed to reveal free hydroxyl groups, which can then participate in hydrogen bonding and other interactions. The allyl group can also undergo further chemical modifications, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl)-a-D-glucopyranoside: Similar structure but with glucose instead of mannose.
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-a-D-galactopyranoside: Similar structure but with galactose instead of mannose.
Uniqueness
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific arrangement of acetyl and allyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGMWPZBKSQCO-WCOSSBOLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.